
1-Cyclohexylbuta-2,3-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylbuta-2,3-dien-1-one is an organic compound with the molecular formula C10H14O It is characterized by a cyclohexyl group attached to a buta-2,3-dien-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbuta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with buta-2,3-dien-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylbuta-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dienone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Cyclohexylbutanoic acid.
Reduction: Cyclohexylbutanol.
Substitution: Cyclohexyl-substituted buta-2,3-dien-1-one derivatives.
Applications De Recherche Scientifique
1-Cyclohexylbuta-2,3-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Cyclohexylbuta-2,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dienone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
1-Cyclohexylbuta-2,3-dien-1-one can be compared with other similar compounds such as:
1,3-Cyclohexadien-1-one: This compound has a similar dienone structure but lacks the cyclohexyl group, making it less sterically hindered.
Buta-2,3-dien-1-one: This simpler compound lacks the cyclohexyl group and is more reactive due to the presence of the conjugated diene system.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other dienone compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in various fields of study. Further research into its properties and applications will continue to uncover new possibilities for this versatile compound.
Propriétés
Numéro CAS |
378186-97-1 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 |
Clé InChI |
ZLUOAQRNDWQTMG-UHFFFAOYSA-N |
SMILES canonique |
C=C=CC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
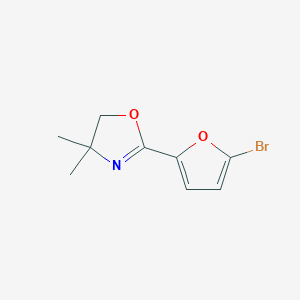
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
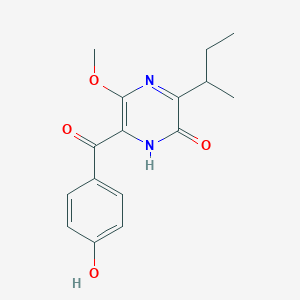
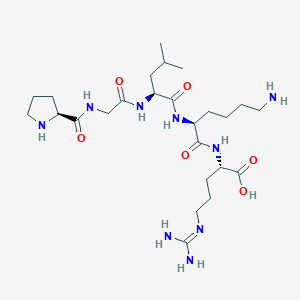
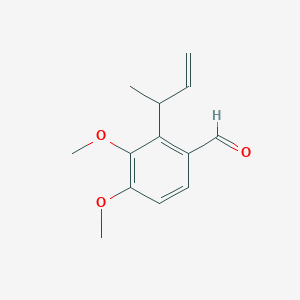
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
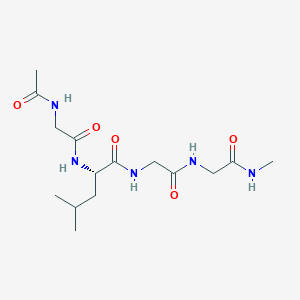
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)

![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)

![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
